5-BrdUTP sodium salt

Beschreibung

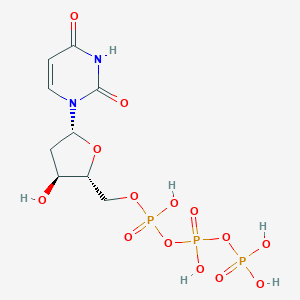

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Deoxyuridine Triphosphate Metabolism and Biosynthesis Pathways

Biosynthesis of Deoxyuridine Triphosphate and Deoxythymidine Triphosphate

The biosynthesis of deoxythymidine triphosphate (dTTP), a crucial building block for DNA, is intricately linked with the metabolism of deoxyuridine triphosphate (dUTP). In the primary de novo synthesis pathway, dUTP is not an end-product but rather a key intermediate that is rapidly processed. The cell maintains a delicate balance in its nucleotide pools to ensure that dTTP is readily available for DNA polymerase, while dUTP concentrations are kept to a minimum.

Role of Ribonucleotide Reductase in Deoxynucleotide Triphosphate Synthesis

The synthesis of all deoxynucleoside triphosphates (dNTPs) begins with the reduction of their corresponding ribonucleoside diphosphates, a reaction catalyzed by the enzyme ribonucleotide reductase (RNR). mdpi.combritannica.comnih.gov RNR is a cornerstone enzyme in DNA synthesis, as it provides the deoxyribonucleotides necessary for DNA replication and repair. britannica.comwikipedia.org The enzyme converts ribonucleoside diphosphates (NDPs) such as adenosine diphosphate (ADP), guanosine diphosphate (GDP), cytidine diphosphate (CDP), and uridine diphosphate (UDP) into their deoxy- forms (dADP, dGDP, dCDP, and dUDP, respectively). mdpi.com The activity of RNR is tightly regulated to maintain a balanced supply of dNTPs, which is essential for preventing mutations and ensuring genomic stability. mdpi.comnih.gov

Table 1: Ribonucleotide Reductase (RNR) Substrates and Products

| Ribonucleoside Diphosphate (Substrate) | Deoxyribonucleoside Diphosphate (Product) |

|---|---|

| Adenosine diphosphate (ADP) | Deoxyadenosine diphosphate (dADP) |

| Guanosine diphosphate (GDP) | Deoxyguanosine diphosphate (dGDP) |

| Cytidine diphosphate (CDP) | Deoxycytidine diphosphate (dCDP) |

| Uridine diphosphate (UDP) | Deoxyuridine diphosphate (dUDP) |

De Novo Thymidylate Synthesis Pathway and Deoxyuridine Monophosphate as a Precursor

The de novo synthesis of thymidylate, the distinguishing component of dTTP, relies on deoxyuridine monophosphate (dUMP) as a direct precursor. nih.govnih.govbiorxiv.org The enzyme thymidylate synthase (TS) catalyzes the critical methylation of dUMP to form deoxythymidine monophosphate (dTMP). nih.govwikipedia.org This reaction involves the transfer of a one-carbon unit from the cofactor N5,N10-methylenetetrahydrofolate, which is converted to dihydrofolate in the process. nih.govnih.govwikipedia.org The resulting dTMP is then sequentially phosphorylated by kinases to form deoxythymidine diphosphate (dTDP) and finally dTTP, which can be incorporated into DNA. baseclick.eu This pathway underscores the central role of uracil-containing deoxynucleotides as intermediates in the synthesis of thymine-containing deoxynucleotides.

Enzymatic Conversion of Deoxyuridine Diphosphate to Deoxyuridine Triphosphate

Following the production of deoxyuridine diphosphate (dUDP) by ribonucleotide reductase, it is phosphorylated to form deoxyuridine triphosphate (dUTP). ebi.ac.uk This conversion is catalyzed by nucleoside diphosphate kinases (NDPKs). wikipedia.org These enzymes are not highly specific to the base and facilitate the transfer of the terminal phosphate group from a nucleoside triphosphate, typically adenosine triphosphate (ATP), to a nucleoside diphosphate. The reaction is generally as follows: dUDP + ATP ⇌ dUTP + ADP. This step ensures that dUTP is available for its subsequent metabolic roles, primarily as a substrate for dUTPase.

Deoxyuridine Triphosphatase (dUTPase) in Nucleotide Pool Homeostasis

Deoxyuridine triphosphatase, commonly known as dUTPase, is an essential enzyme responsible for maintaining the homeostasis of the cellular nucleotide pool. ebi.ac.uk Its primary function is to regulate the intracellular concentration of dUTP. By efficiently hydrolyzing dUTP, the enzyme performs two critical roles: it provides the dUMP necessary for the de novo synthesis of dTTP, and it minimizes the cellular dUTP pool. ebi.ac.uk This regulation is vital for preserving the integrity of the genome by ensuring a low dUTP/dTTP ratio.

Catalytic Hydrolysis of Deoxyuridine Triphosphate to Deoxyuridine Monophosphate and Pyrophosphate

dUTPase catalyzes the rapid and specific hydrolysis of dUTP. The reaction involves a nucleophilic attack on the alpha-phosphate of dUTP by a water molecule, cleaving the phosphoanhydride bond between the alpha and beta phosphates. This enzymatic reaction yields deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi). mdpi.comnih.gov The reaction is essentially irreversible due to the subsequent hydrolysis of pyrophosphate.

Table 2: dUTPase-Catalyzed Hydrolysis of dUTP

| Substrate(s) | Enzyme | Product(s) |

|---|---|---|

| Deoxyuridine triphosphate (dUTP), Water (H₂O) | Deoxyuridine triphosphatase (dUTPase) | Deoxyuridine monophosphate (dUMP), Pyrophosphate (PPi) |

Prevention of Uracil (B121893) Incorporation into Deoxyribonucleic Acid by dUTPase

A fundamental challenge for the cell is that most DNA polymerases cannot effectively discriminate between dUTP and dTTP during DNA synthesis. wikipedia.org If the intracellular concentration of dUTP were significant, uracil would be erroneously incorporated into DNA in place of thymine. ebi.ac.uk The primary defense against this is the action of dUTPase, which maintains a very low level of dUTP, thereby preventing its incorporation. wikipedia.org In the event that uracil is incorporated, it is recognized and removed by the base excision repair pathway, initiated by uracil-DNA glycosylase. However, if dUTP levels are high, the repair process can lead to a futile cycle of excision and re-incorporation of uracil, resulting in DNA strand breaks and ultimately, cell death. Thus, the hydrolytic activity of dUTPase is a critical mechanism for safeguarding genomic stability. ebi.ac.uk

Table of Compounds

Dual Functionality of dUTPase in Deoxythymidine Triphosphate Precursor Supply and Deoxyuridine Triphosphate Elimination

Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) is a pivotal enzyme in nucleotide metabolism, exercising a critical dual function that is essential for maintaining genomic integrity. uniprot.orgnih.gov It simultaneously ensures the fidelity of DNA replication and provides the necessary building blocks for the synthesis of deoxythymidine triphosphate (dTTP). nih.govmdpi.comnih.gov The enzyme catalyzes the rapid hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate. mdpi.comnih.govwikipedia.org This single reaction has two profound and interconnected consequences for the cell.

The first critical function of dUTPase is to generate the sole de novo source of dUMP, which serves as the direct precursor for the biosynthesis of dTTP. mdpi.comqub.ac.ukresearchgate.netbenthamdirect.com The dUMP produced by the hydrolysis of dUTP is subsequently used as a substrate by the enzyme thymidylate synthase (TS). researchgate.netbenthamdirect.comwikipedia.org Thymidylate synthase catalyzes the reductive methylation of dUMP to form deoxythymidine monophosphate (dTMP). qub.ac.ukwikipedia.org This dTMP is then phosphorylated to create dTTP, one of the four essential deoxynucleoside triphosphates required for DNA replication and repair. mdpi.com By supplying dUMP, dUTPase plays an indispensable upstream role in the de novo thymidylate biosynthesis pathway, ensuring a steady supply of dTTP for cellular processes. researchgate.netresearchgate.net

The second, and equally vital, function of dUTPase is the elimination of dUTP from the nucleotide pool available for DNA synthesis. wikipedia.orgnih.govacs.org This sanitizing role is crucial because most DNA polymerases cannot effectively distinguish between dUTP and dTTP during DNA replication. nih.govnih.govnih.govnih.gov In the absence of efficient dUTP hydrolysis, cellular dUTP pools would rise, leading to the frequent and erroneous misincorporation of uracil into DNA in place of thymine. nih.govnih.govunl.edu

The presence of uracil in DNA is recognized as an error by the cell's DNA repair machinery, primarily initiating the base excision repair (BER) pathway. qub.ac.uknih.gov An enzyme called uracil-DNA glycosylase (UDG) excises the uracil base, creating an abasic site that is further processed to repair the strand. qub.ac.ukresearchgate.net However, if the cellular dUTP/dTTP ratio remains high, the repair polymerase is likely to re-incorporate another dUTP molecule at the repair site. benthamdirect.comnih.gov This action triggers a repetitive and futile cycle of uracil incorporation and excision, which can lead to the accumulation of DNA single- and double-strand breaks, genomic instability, and ultimately, programmed cell death, a phenomenon sometimes referred to as "thymineless death". qub.ac.ukbenthamdirect.comnih.gov Therefore, by maintaining a very low intracellular concentration of dUTP, dUTPase effectively prevents this damaging cycle and safeguards the structural integrity of the genome. uniprot.orgnih.govunl.edu

Deficiency or inhibition of dUTPase activity results in a significant imbalance in the dUTP/dTTP ratio, leading to the detrimental consequences of uracil misincorporation. nih.govresearchgate.net Research has shown that inhibiting dUTPase can dramatically increase cellular dUTP pools, which is associated with increased DNA damage and cytotoxicity, particularly in cancer cells treated with thymidylate synthase inhibitors. qub.ac.uknih.govaacrjournals.org

Detailed Research Findings

Scientific studies have quantified the catalytic efficiency and substrate specificity of dUTPase from various organisms, highlighting its precise function. The enzyme typically displays a high affinity for dUTP and a much lower affinity for other nucleotides, ensuring its specific role in uracil metabolism.

| Organism | Substrate | Km (μM) | kcat (s-1) | Specificity Constant (kcat/Km) (M-1s-1) |

|---|---|---|---|---|

| Dugesia ryukyuensis (Planarian) | dUTP | 4.0 | 34 | 8.5 x 106 |

| dTTP/dCTP/dATP/dGTP | 94 - 210 | - | ~100-fold lower than dUTP | |

| Leishmania major | dUTP | 2.06 | - | - |

| dUDP | 62.70 | 65 | 1 x 106 | |

| Homo sapiens (Human) | dUTP | ~4.0 | - | - |

Deoxyuridine Triphosphate in Deoxyribonucleic Acid Replication and Maintenance

Fidelity of Deoxyribonucleic Acid Polymerases and Deoxyuridine Triphosphate Incorporation

The accuracy of DNA replication is paramount for maintaining genome stability. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, have evolved sophisticated mechanisms to ensure the correct nucleotide is incorporated opposite the template strand. patsnap.com This fidelity is achieved through a combination of precise nucleotide selection, an "induced fit" mechanism in the active site, and proofreading activities. patsnap.com However, the structural similarity between deoxyuridine triphosphate (dUTP) and deoxythymidine triphosphate (dTTP) presents a unique challenge to this fidelity.

Non-discrimination of Replicative Polymerases between Deoxyuridine Triphosphate and Deoxythymidine Triphosphate

Most DNA polymerases exhibit a notable inability to distinguish between dUTP and dTTP during DNA synthesis. biorxiv.orgnih.govoup.com The selection process within the active site of these enzymes is primarily governed by the geometry of the base pair formed between the incoming nucleotide and the template base. patsnap.com Since both uracil (B121893) and thymine form a proper Watson-Crick base pair with adenine (B156593), the polymerase active site readily accepts dUTP for incorporation opposite a template adenine. biorxiv.orgscienceinschool.org The primary structural difference between uracil and thymine is the presence of a methyl group at the fifth carbon position in thymine, a feature that is not typically essential for recognition by the polymerase active site. scienceinschool.org

While high-fidelity DNA polymerases possess a 3' to 5' exonuclease activity for proofreading and excising incorrectly incorporated nucleotides, this mechanism is generally ineffective at removing incorporated uracil because the A-U base pair is not sufficiently distorted to be recognized as an error. patsnap.comnih.gov Some specialized archaeal DNA polymerases, however, have a specific binding pocket that can detect deaminated bases like uracil and stall DNA synthesis to allow for repair. oup.com

Formation of Adenine-Uracil Base Pairs in Deoxyribonucleic Acid

When dUTP is incorporated into the nascent DNA strand opposite a template adenine, an adenine-uracil (A-U) base pair is formed. biorxiv.orgnih.gov Structurally, the A-U base pair is very similar to the canonical adenine-thymine (A-T) base pair, connected by two hydrogen bonds. byjus.comwikipedia.org The presence of a U-A pair does not significantly alter the local conformation of the B-DNA double helix. nih.gov Despite this structural similarity, the presence of uracil in DNA is considered a lesion. nih.gov While U-A pairs are not mutagenic in themselves, as replication of a U-A pair results in one U-A and one T-A pair, they are recognized by the cell's DNA repair machinery. nih.gov

Impact of Deoxyuridine Triphosphate to Deoxythymidine Triphosphate Ratio on Uracil Incorporation

The frequency of uracil incorporation into DNA is directly influenced by the intracellular ratio of dUTP to dTTP. biorxiv.orgnih.govscienceinschool.org Under normal physiological conditions, the concentration of dUTP is kept very low relative to dTTP, which minimizes the misincorporation of uracil. scienceinschool.org This is primarily achieved by the enzyme dUTPase, which hydrolyzes dUTP to dUMP, thereby preventing its accumulation and providing the precursor for dTTP synthesis. nih.govnih.gov

However, if the dUTP/dTTP ratio becomes elevated, the rate of uracil incorporation by DNA polymerases increases significantly. biorxiv.orgscienceinschool.orgnih.gov This can occur under conditions of thymidylate biosynthesis inhibition or in cells with deficient dUTPase activity. oup.comnih.gov Studies have shown a direct correlation between the dUTP/dTTP ratio and the amount of uracil found in the genome. biorxiv.orgbiorxiv.org For instance, in budding yeast, manipulating nucleotide biosynthesis enzymes to increase the dUTP:dTTP ratio led to a significant increase in uracil incorporation throughout the genome. biorxiv.org

| Factor | Effect on dUTP/dTTP Ratio | Impact on Uracil Incorporation | References |

|---|---|---|---|

| Normal dUTPase Activity | Low | Minimal | nih.govnih.gov |

| dUTPase Deficiency | High | Increased | nih.gov |

| Inhibition of Thymidylate Synthase | High | Increased | nih.gov |

| High Transcriptional Activity | Locally Elevated | Increased in Transcribed Regions | nih.gov |

Consequences of Uracil Incorporation into Deoxyribonucleic Acid

The incorporation of uracil into the DNA molecule, while not immediately mutagenic when paired with adenine, triggers a cascade of cellular responses that can have profound effects on genome integrity. nih.govnih.govresearchgate.net The cell recognizes uracil as an inappropriate base in DNA and initiates repair processes that, under certain conditions, can lead to detrimental outcomes.

Deoxyribonucleic Acid Damage and Strand Breaks

The primary pathway for removing uracil from DNA is base excision repair (BER). nih.govbohrium.com This process is initiated by the enzyme uracil-DNA glycosylase (UNG), which recognizes and excises the uracil base, leaving behind an abasic (AP) site. scienceinschool.orgnih.govbohrium.com This AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone, creating a single-strand break (SSB). nih.gov

If the incorporation of uracil is excessive, the BER pathway can become overwhelmed, leading to the accumulation of SSBs. scienceinschool.orgnih.gov When two SSBs occur in close proximity on opposite strands, they can be converted into a more severe form of DNA damage: a double-strand break (DSB). nih.govoup.com The formation of DSBs is a critical event, as they can lead to chromosomal rearrangements and cell death if not properly repaired. nih.govnih.gov Research has shown that in cells treated with drugs that increase dUTP levels, the loss of UNG activity can enhance the formation of DSBs, suggesting that the repair process itself contributes to this form of DNA damage. nih.gov

Induction of Genomic Instability

The accumulation of uracil in DNA and the subsequent repair attempts are a significant source of genomic instability. nih.govnih.govbohrium.com This instability can manifest in several ways, including an increased frequency of mutations, chromosomal aberrations, and replication stress. nih.govnih.govnih.gov

The generation of AP sites and strand breaks during BER can stall DNA replication forks, leading to their collapse and the formation of DSBs. nih.govnih.gov Unprocessed uracil can also directly impede the progression of replication forks, causing replication stress. nih.govnih.gov This stress can lead to the formation of single-stranded DNA gaps, which are vulnerable to breakage. nih.govnih.gov

Furthermore, the futile cycle of uracil incorporation and excision that occurs when dUTP levels are high can lead to a state of "thymine-less cell death." scienceinschool.org In this scenario, the repeated attempts to repair the DNA by excising uracil and re-synthesizing the strand only lead to the re-incorporation of uracil due to the unfavorable dUTP/dTTP ratio. This ultimately results in extensive DNA fragmentation and apoptosis. scienceinschool.orgnih.gov Chronic inflammation can also contribute to genomic instability by generating reactive oxygen and nitrogen species that can cause base deamination, including the conversion of cytosine to uracil, further challenging the DNA repair machinery. mdpi.com

| Consequence | Mechanism | Outcome | References |

|---|---|---|---|

| DNA Damage | Base excision repair of uracil leads to abasic sites and single-strand breaks. | Accumulation of single- and double-strand breaks. | scienceinschool.orgnih.govbiorxiv.orgnih.gov |

| Genomic Instability | Replication fork stalling and collapse due to repair intermediates and unprocessed uracil. | Increased mutations, chromosomal rearrangements. | nih.govnih.govbohrium.com |

| Replication Stress | Unprocessed uracil slows down replication forks. | Formation of single-stranded DNA gaps. | nih.govnih.gov |

| Cell Death | Futile cycle of uracil incorporation and excision leads to massive DNA fragmentation. | Apoptosis (Thymine-less cell death). | scienceinschool.orgnih.gov |

Cell Cycle Progression and Replication Stress Perturbations

The integrity of the cell cycle, a highly regulated process of cell growth and division, is critically dependent on the faithful replication of the genome during the S phase. The intracellular concentration of deoxynucleoside triphosphates (dNTPs), including deoxyuridine triphosphate (dUTP), is tightly controlled to ensure the accuracy and efficiency of this process nih.govpnas.org. Perturbations in the dNTP pool, particularly an increase in the dUTP/dTTP ratio, can lead to significant disruptions in cell cycle progression and induce a state known as replication stress biologists.comnih.gov.

The primary regulator of intracellular dUTP levels is the enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase), which catalyzes the hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate nih.govmdpi.com. This action is crucial for two main reasons: it provides the dUMP precursor for thymidylate synthesis and, critically, it minimizes the cellular dUTP pool, thereby preventing the misincorporation of uracil into DNA wikipedia.orgnih.gov.

The expression and activity of dUTPase are intrinsically linked to the cell cycle. Specifically, the nuclear isoform of dUTPase (DUT-N) is regulated in a cell-cycle-dependent manner wikipedia.orgnih.gov. Research has shown that dUTPase activity increases at the G1/S boundary and remains high throughout the S phase, which is consistent with the high demand for dTTP and the need to prevent uracil incorporation during DNA synthesis. In contrast, its activity is almost undetectable during the G1 and G2 phases nih.gov. This tight regulation underscores the importance of maintaining low dUTP levels during DNA replication.

Disruption of this balance, for instance, through the depletion or inhibition of dUTPase, leads to an accumulation of dUTP. This elevation increases the likelihood of dUTP being misincorporated into newly synthesized DNA by replicative DNA polymerases, which cannot efficiently distinguish it from dTTP mdpi.comnih.gov. The presence of uracil in DNA triggers a futile cycle of excision repair, initiated by uracil-DNA glycosylase (UDG), which can lead to the formation of single-strand and double-strand breaks if overwhelmed nih.govresearchgate.net. This cascade of events is a major source of endogenous DNA damage and replication stress nih.govbiorxiv.org.

Replication stress is characterized by the slowing or stalling of replication forks nih.govoup.com. The misincorporation of dUTP and the subsequent repair attempts can physically impede the progression of the replication machinery biorxiv.orgbiorxiv.org. Studies have demonstrated that depleting dUTPase reduces the speed of replication forks and induces the formation of single-stranded DNA (ssDNA) gaps in nascent DNA biorxiv.orgbiorxiv.org.

In response to replication stress and the ensuing DNA damage, cells activate complex signaling pathways known as cell cycle checkpoints wikipedia.orgnih.gov. These surveillance mechanisms halt cell cycle progression to provide time for DNA repair ecancer.orgyoutube.com. The accumulation of dUTP and subsequent DNA damage can trigger the DNA Damage Response (DDR), leading to the activation of key checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) biologists.comnih.govmdpi.com. Activation of these pathways can lead to cell cycle arrest, typically at the G1/S or G2/M transitions, preventing the cell from entering the next phase with a damaged genome pnas.orgmdpi.comaacrjournals.org. For example, CRISPR-Cas9 mediated knockout of the dUTPase gene (DUT) in hepatocellular carcinoma cell lines resulted in cell cycle arrest and a spontaneous increase in DNA damage aacrjournals.org.

The consequences of elevated dUTP levels and the resulting replication stress are summarized in the table below.

| Perturbation | Key Cellular/Molecular Effect | Consequence for Cell Cycle | Reference |

| dUTPase Depletion/Inhibition | Increased intracellular dUTP/dTTP ratio. | Predisposition to replication stress. | biorxiv.orgpatsnap.com |

| Uracil Misincorporation | Uracil present in newly synthesized DNA. | Activation of base excision repair pathways. | mdpi.comnih.gov |

| Replication Fork Impediment | Slowing or stalling of replication forks; formation of ssDNA gaps. | Induction of replication stress. | biorxiv.orgbiorxiv.org |

| DNA Damage | Formation of single-strand and double-strand breaks. | Activation of the DNA Damage Response (DDR). | researchgate.netmdpi.com |

| Checkpoint Activation | Activation of checkpoint kinases (e.g., ATR, ATM). | Cell cycle arrest (G1/S or G2/M). | nih.govaacrjournals.org |

Detailed research findings have elucidated the roles of several key proteins in managing dUTP-induced replication stress. The interplay between these factors determines the ultimate fate of the cell, which can range from successful repair and cell cycle resumption to apoptosis or senescence if the damage is too severe nih.govpatsnap.com.

| Protein | Function in dUTP-Induced Stress Response | Research Finding | Reference |

| dUTPase (DUT) | Regulates dUTP pools by hydrolyzing dUTP to dUMP. | Its activity is cell cycle-regulated, peaking in S phase. Depletion leads to dUTP accumulation and growth arrest. | nih.govnih.gov |

| Uracil-DNA Glycosylase (UDG) | Initiates base excision repair by removing uracil from DNA. | Its activity, while protective, can contribute to DNA strand breaks if the rate of uracil incorporation is high. | nih.govresearchgate.net |

| ATR (Ataxia Telangiectasia and Rad3-related) | A primary sensor of replication stress, activated by ssDNA. | Activated in response to unprocessed genomic uracil to facilitate the repair of uracil-induced ssDNA gaps. | nih.govbiorxiv.org |

| p53 | Tumor suppressor that can induce cell cycle arrest or apoptosis in response to DNA damage. | Can be activated by the DDR to halt the cell cycle. It has also been shown to downregulate dUTPase expression in response to certain DNA damaging agents. | nih.govmdpi.com |

Deoxyribonucleic Acid Repair Mechanisms Associated with Deoxyuridine Triphosphate

Uracil (B121893) Deoxyribonucleic Acid Glycosylase (UDG) and Excision Repair Initiation

The primary enzyme responsible for recognizing and initiating the removal of uracil from DNA is Uracil DNA Glycosylase (UDG). biocompare.comnih.gov UDG scans the DNA and, upon encountering a uracil base, cleaves the N-glycosidic bond that links the uracil to the deoxyribose sugar backbone. nih.govpnas.org This action results in the release of the free uracil base and the creation of an apurinic/apyrimidinic (AP) site, also known as an abasic site. quora.comresearchgate.netdigitellinc.com

There are several types of UDGs in mammalian cells, including UNG, SMUG1, TDG, and MBD4, each with some overlapping functions but also specialized roles. nih.govresearchgate.net For instance, UNG is considered the major enzyme for removing uracil that arises from both the deamination of cytosine and the misincorporation of dUTP. researchgate.net

The initiation of repair by UDG is a critical first step. By removing the incorrect base, it signals for the subsequent recruitment of other repair proteins to the site of damage. researchgate.net

Concept of "Futile Repair Cycles" and Their Deleterious Effects

When the cellular pool of dUTP is high relative to dTTP, a "futile repair cycle" can occur. nih.gov This happens when the BER pathway attempts to repair uracil in DNA, but due to the high dUTP concentration, DNA polymerase may re-incorporate another dUTP molecule into the repaired site. researchgate.net

This cycle of uracil incorporation, excision, and re-incorporation can lead to several detrimental consequences for the cell:

DNA Strand Breaks: The repeated nicking of the DNA backbone by AP endonuclease can lead to the accumulation of single-strand breaks. researchgate.netresearchgate.net If two such breaks occur in close proximity on opposite strands, it can result in a more severe double-strand break.

Genomic Instability: The persistence of DNA strand breaks and the ongoing repair process can contribute to genomic instability. pnas.org

Cell Death: The accumulation of DNA damage from futile repair cycles can overwhelm the cell's repair capacity, ultimately triggering programmed cell death (apoptosis). nih.govresearchgate.net

This phenomenon is exploited by some cancer therapies, such as those using fluoropyrimidines, which increase the cellular dUTP pool and induce futile repair cycles in rapidly dividing cancer cells. nih.govnih.gov

Interplay between dUTPase and Uracil Deoxyribonucleic Acid Glycosylase

The enzyme dUTPase plays a crucial, preventative role in minimizing uracil incorporation into DNA. nih.govmicrobiologyresearch.org It does so by hydrolyzing dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate. pnas.orgnih.gov This action serves two main purposes:

It reduces the intracellular concentration of dUTP, thereby lowering the probability of its misincorporation by DNA polymerases. pnas.orgmicrobiologyresearch.org

It provides the precursor, dUMP, for the synthesis of dTTP. pnas.org

The activities of dUTPase and UDG are therefore functionally linked. nih.gov dUTPase acts as the first line of defense by preventing uracil from entering the DNA, while UDG serves as the second line of defense by removing any uracil that does get incorporated. researchgate.net The coordinated regulation of these two enzymes is essential for maintaining low levels of uracil in the genome. pnas.org In some viruses, such as herpesviruses and poxviruses, both dUTPase and UDG are encoded by the viral genome, highlighting the importance of controlling uracil metabolism for successful replication. nih.govmicrobiologyresearch.orgnih.gov

| Enzyme | Primary Role in Uracil Metabolism |

| dUTPase | Prevents uracil incorporation by hydrolyzing dUTP. pnas.orgnih.gov |

| Uracil DNA Glycosylase (UDG) | Removes uracil that has been incorporated into DNA. pnas.orgnih.gov |

Post-Replication Processing and Uracil Excision

Uracil that has been misincorporated into DNA during replication is subject to post-replication repair. nih.gov Studies have shown that the major nuclear form of UDG, UNG2, is active during the S phase of the cell cycle and co-localizes with replication foci. nih.gov This suggests that uracil removal is a rapid process that occurs shortly after its incorporation. nih.gov

The proximity of the repair machinery to the replication fork is facilitated by the interaction of UNG2 with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. nih.gov This interaction helps to efficiently recruit the BER machinery to sites of uracil incorporation, ensuring a swift response to this type of DNA damage. nih.gov The repair process that occurs after the replication fork has passed is crucial for preventing the persistence of uracil in the newly synthesized DNA strand. wikipedia.org

Deoxyuridine Triphosphate in Specific Biological Contexts

Deoxyuridine Triphosphate and Cancer Therapeutics

The manipulation of dUTP pools is a cornerstone of several cancer treatment strategies. By targeting the enzymes involved in thymidylate synthesis, these therapies induce imbalances in nucleotide levels, leading to catastrophic consequences for rapidly dividing cancer cells.

Antimetabolite chemotherapies such as 5-Fluorouracil (5-FU) and Pemetrexed are designed to interfere with the synthesis of thymidylate (dTMP), an essential precursor for DNA replication and repair. nih.gov 5-FU, a uracil (B121893) analogue, is metabolically converted into several active compounds, including fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cnnih.gov FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor N5, N10-methylenetetrahydrofolate, effectively blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP. nih.govcalis.edu.cn This inhibition leads to a depletion of the deoxythymidine triphosphate (dTTP) pool. nih.gov

Similarly, Pemetrexed, an antifolate, disrupts the synthesis of purines and pyrimidines by inhibiting multiple enzymes, including TS. The primary mechanism of action for these drugs results in an imbalance of deoxynucleotide pools, most notably a significant increase in the intracellular concentration of dUTP. calis.edu.cnaacrjournals.org This elevation of the dUTP/dTTP ratio is a key factor in the cytotoxic effects of these chemotherapeutic agents. scienceinschool.org

The phenomenon known as "thymineless death" describes the cytotoxic effects that arise from the depletion of thymidine (B127349) triphosphate. wikipedia.orgnih.gov This process is a direct consequence of TS inhibition by drugs like 5-FU. nih.gov With the block in dTMP synthesis, dUMP levels rise, leading to a subsequent accumulation of dUTP. nih.govchemicalbook.com Due to the structural similarity between dUTP and dTTP, DNA polymerases cannot effectively distinguish between the two nucleotides. scienceinschool.orgnih.gov

The skewed dUTP/dTTP ratio results in the frequent misincorporation of uracil into DNA in place of thymine. calis.edu.cnscienceinschool.org The cell's DNA repair machinery, specifically the base excision repair (BER) pathway, recognizes and attempts to remove the aberrant uracil. nih.govnih.gov However, in the persistent presence of high dUTP levels, the repair process becomes futile, as uracil is often re-inserted during the DNA synthesis step of repair. calis.edu.cnnih.gov This continuous cycle of misincorporation and excision leads to DNA strand breaks, chromosomal fragmentation, and ultimately, programmed cell death. scienceinschool.orgnih.gov

| Chemotherapeutic Agent | Primary Target | Effect on dUTP Levels | Consequence |

|---|---|---|---|

| 5-Fluorouracil | Thymidylate Synthase (TS) | Increase | Uracil misincorporation into DNA, DNA damage |

| Pemetrexed | Thymidylate Synthase (TS) and other folate-dependent enzymes | Increase | Uracil misincorporation into DNA, DNA damage |

The enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) plays a crucial role in maintaining low intracellular levels of dUTP by hydrolyzing it to dUMP and pyrophosphate. aacrjournals.orgnih.gov This action serves two purposes: it provides the precursor for dTMP synthesis and prevents the incorporation of uracil into DNA. nih.govpatsnap.com In the context of cancer, high levels of dUTPase can protect tumor cells from the cytotoxic effects of TS inhibitors by mitigating the accumulation of dUTP. aacrjournals.org

This protective role has made dUTPase an attractive target for cancer therapy. patsnap.com By inhibiting dUTPase, the dUTP pools can be further expanded, thereby enhancing the DNA-damaging effects of TS-targeted chemotherapies. aacrjournals.orgki.se Studies have shown that silencing dUTPase in cancer cells significantly sensitizes them to agents like 5-FU and Pemetrexed. aacrjournals.orgnih.gov This combination strategy aims to overwhelm the cell's ability to manage uracil in its DNA, leading to increased cell death. nih.gov The development of small molecule inhibitors of dUTPase is an active area of research with the potential to improve the efficacy of existing cancer treatments. patsnap.comki.se

Genomic instability is a hallmark of cancer, characterized by an increased rate of mutations and chromosomal alterations. mdpi.com The dysregulation of dUTP metabolism is a significant contributor to this instability. nih.gov In cancer cells, which often have a high proliferative rate, the demand for nucleotides for DNA synthesis is substantial. scienceinschool.org

When dUTP levels are elevated, either through therapeutic intervention or inherent metabolic dysregulation, the frequent misincorporation of uracil into the genome occurs. nih.govnih.gov The subsequent futile cycles of base excision repair, as described in the context of "thymineless death," lead to an accumulation of single and double-strand DNA breaks. nih.govresearchgate.net These breaks, if not properly repaired, can result in chromosomal rearrangements, deletions, and other genetic lesions that drive tumor progression and evolution. nih.govresearchgate.net Therefore, the cellular machinery that regulates dUTP pools, including dUTPase, is critical for maintaining genomic integrity, and its dysregulation in neoplastic cells contributes to their malignant phenotype. nih.gov

Deoxyuridine Triphosphate in Viral and Bacterial Replication

The management of dUTP is not only critical for host cells but also for various pathogens, including viruses and bacteria. Many of these organisms have evolved their own mechanisms to control dUTP levels, which are essential for their replication and, in some cases, for modulating the host's immune response.

Many DNA viruses, including herpesviruses and poxviruses, as well as some retroviruses, encode their own dUTPase. nih.govmicrobiologyresearch.org The primary role of these viral dUTPases is to maintain a low dUTP/dTTP ratio within the infected host cell, thereby preventing the incorporation of uracil into the viral genome. nih.govresearchgate.net This is particularly important for viruses that replicate in non-dividing cells, such as macrophages and neurons, where the host cell's dUTPase activity is typically low. nih.govmdpi.com By ensuring the fidelity of their DNA replication, viral dUTPases are crucial for the production of viable progeny viruses. nih.gov

Recent research has uncovered novel functions of viral dUTPases that extend beyond their enzymatic activity in nucleotide metabolism. nih.gov Some viral dUTPases have been shown to modulate the host's innate immune response. nih.govelsevierpure.com For example, the dUTPase from Epstein-Barr virus (EBV) can activate Toll-like receptor 2 (TLR2), leading to the modulation of downstream signaling pathways involved in cytokine and interferon production. frontiersin.org This suggests that some viruses have evolved to use their dUTPase as a means of manipulating the host's cellular environment to their advantage, potentially contributing to immune evasion and the pathophysiology of viral diseases. frontiersin.orgnih.gov

| Function | Description | Example Viruses |

|---|---|---|

| Genomic Integrity | Prevents uracil incorporation into the viral genome by hydrolyzing dUTP. | Herpesviruses, Poxviruses, some Retroviruses |

| Host Immune Modulation | Interacts with host cell signaling pathways to alter the immune response. | Epstein-Barr virus (EBV) |

Bacterial dUTPase Function and Essentiality

Deoxyuridine 5'-triphosphate nucleotidohydrolase, commonly known as dUTPase, is a crucial enzyme in nucleotide metabolism within bacteria. Its primary function is to hydrolyze deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate. nih.govwikipedia.orgplos.org This action serves two vital purposes for the bacterial cell: it minimizes the intracellular concentration of dUTP, thereby preventing the erroneous incorporation of uracil into DNA, and it provides the necessary precursor, dUMP, for the synthesis of thymidine nucleotides. nih.govnih.govnih.gov

The essentiality of dUTPase, encoded by the dut gene, has been demonstrated in various bacteria, including Escherichia coli. nih.govnih.gov Inactivation of the dut gene in E. coli is typically lethal, highlighting the enzyme's critical role in maintaining genome integrity. nih.govresearchgate.net The toxicity associated with a defective dUTPase arises from the contamination of the DNA precursor pool with dUTP. researchgate.net Due to the structural similarity between dUTP and deoxythymidine triphosphate (dTTP), DNA polymerases in E. coli can readily misincorporate uracil into the DNA strand in place of thymine. nih.govresearchgate.net While the enzyme uracil-DNA glycosylase (UDG) can excise these misincorporated uracil bases, the subsequent repair process in the presence of high dUTP levels can lead to a futile cycle of excision and re-incorporation, ultimately resulting in DNA fragmentation and cell death. researchgate.net

In the context of pathogenic bacteria, such as Mycobacterium tuberculosis, dUTPase represents a promising target for antimicrobial drug development. nih.govnih.gov This is because in M. tuberculosis, dUTPase is the sole enzyme responsible for providing dUMP for thymidylate biosynthesis. nih.gov The absence of alternative pathways for thymidylate synthesis makes the bacterium particularly vulnerable to the inhibition of this enzyme. nih.gov Furthermore, the dUTPase in M. tuberculosis possesses unique structural features, such as a specific five-residue loop, that are not present in human dUTPase, offering a potential avenue for the development of selective inhibitors. nih.gov

| Organism | Gene | Enzyme | Key Function | Essentiality |

| Escherichia coli | dut | dUTPase | Hydrolyzes dUTP to dUMP and pyrophosphate, preventing uracil incorporation into DNA and providing a precursor for dTTP synthesis. nih.govresearchgate.net | Essential for viability. nih.govresearchgate.net |

| Mycobacterium tuberculosis | dut | dUTPase | Sole provider of dUMP for thymidylate biosynthesis. nih.gov | Essential for growth, making it a key drug target. nih.govnih.gov |

Deoxycytidine Triphosphate Deaminase and Deoxyuridine Triphosphate Generation in Prokaryotes

In many prokaryotes, a significant pathway for the generation of deoxyuridine triphosphate (dUTP) involves the enzyme deoxycytidine triphosphate (dCTP) deaminase. This enzyme, encoded by the dcd gene, catalyzes the deamination of dCTP to form dUTP. wikipedia.orgnih.gov Subsequently, the newly synthesized dUTP is typically hydrolyzed by dUTPase to yield dUMP, the direct precursor for thymidylate synthase in the de novo synthesis of dTTP. nih.govnih.gov

In bacteria such as Escherichia coli and Salmonella typhimurium, the sequential action of dCTP deaminase and dUTPase is the primary route for dUMP production. nih.govresearchgate.net It is estimated that this pathway accounts for a substantial portion of the dUMP required for thymidylate synthesis in these organisms. nih.govresearchgate.net The activity of dCTP deaminase is crucial for maintaining the appropriate balance of deoxynucleotide pools for DNA replication.

Interestingly, some bacteria have co-opted dCTP deaminase as a defense mechanism against bacteriophage infection. researchgate.netnih.gov Upon phage infection, these defensive dCTP deaminases are activated and convert dCTP into deoxyuracil nucleotides. researchgate.netnih.gov This rapid depletion of the intracellular dCTP pool effectively starves the invading phage of an essential building block for its DNA replication, thereby halting the infection. researchgate.netnih.gov The resulting accumulation of dUMP is a consequence of the housekeeping dUTPase enzymes quickly converting the newly formed dUTP. researchgate.net

| Enzyme | Gene | Substrate | Product | Function in Prokaryotes |

| Deoxycytidine Triphosphate Deaminase | dcd | dCTP | dUTP | Major pathway for dUMP synthesis for dTTP production. nih.govresearchgate.net Can also function as a phage defense mechanism by depleting dCTP pools. researchgate.netnih.gov |

| dUTPase | dut | dUTP | dUMP + PPi | Hydrolyzes dUTP to prevent its incorporation into DNA and provide dUMP for thymidylate synthase. nih.govbiorxiv.org |

Deoxyuridine Triphosphate and Mitochondrial Deoxyribonucleic Acid Integrity

Uracil Incorporation into Mitochondrial Deoxyribonucleic Acid

The integrity of mitochondrial DNA (mtDNA) is susceptible to the incorporation of uracil, which can occur through two principal mechanisms. The first is the spontaneous deamination of cytosine residues within the mtDNA molecule, a process that can be exacerbated by the high levels of reactive oxygen species (ROS) generated during oxidative phosphorylation in the mitochondria. researchgate.net If left unrepaired, this conversion of cytosine to uracil can lead to G:C to A:T transition mutations upon subsequent rounds of mtDNA replication. wikipedia.org

The second major pathway for uracil introduction into mtDNA is the misincorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP) by the mitochondrial DNA polymerase (polymerase gamma). nih.gov This misincorporation is more likely to occur when the intramitochondrial ratio of dUTP to dTTP is elevated. nih.gov Such an imbalance can arise from impairments in the folate-mediated one-carbon metabolism, which is essential for the de novo synthesis of thymidylate (dTMP). nih.govnih.gov Deficiencies in crucial cofactors like folate and vitamin B12 can disrupt this metabolic network, leading to insufficient dTMP synthesis and a subsequent increase in the dUTP pool available for incorporation into mtDNA. nih.govnih.gov

Role of Mitochondrial dUTPase Isoforms

To counteract the threat of uracil incorporation into mitochondrial DNA, mammalian cells possess a specific mitochondrial isoform of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase), known as DUT-M. nih.govmdpi.com This isoform is encoded by the same nuclear DUT gene as the nuclear isoform (DUT-N), but is generated through alternative splicing, which results in a distinct N-terminal sequence. nih.govmdpi.com This N-terminal region of the DUT-M precursor protein contains an arginine-rich mitochondrial targeting signal that directs its import into the mitochondria. nih.govmdpi.com Following translocation into the mitochondrial matrix, this targeting presequence is cleaved, yielding the mature and active DUT-M enzyme. nih.govmdpi.com

The primary function of DUT-M is to catalyze the hydrolysis of dUTP to dUMP and pyrophosphate within the mitochondria. wikipedia.orgnih.gov By efficiently eliminating dUTP from the mitochondrial deoxynucleotide pool, DUT-M plays a crucial role in maintaining a low dUTP/dTTP ratio. mdpi.com This is essential for preventing the mitochondrial DNA polymerase from misincorporating uracil into the replicating mtDNA. The expression of DUT-M is typically constitutive and does not fluctuate with the cell cycle, which is consistent with the continuous replication of mtDNA, independent of the nuclear DNA replication phases. springermedizin.de Recent research has also identified additional isoforms of the human DUT gene, DUT-3 and DUT-4, though their specific roles and subcellular localizations are still under investigation. nih.gov

| Isoform | Cellular Location | Key Characteristics | Primary Function |

| DUT-M | Mitochondria | Contains an N-terminal mitochondrial targeting sequence that is cleaved upon import. nih.govmdpi.com Constitutively expressed. springermedizin.de | Hydrolyzes mitochondrial dUTP to prevent uracil incorporation into mtDNA. wikipedia.orgnih.gov |

| DUT-N | Nucleus | Contains a nuclear localization signal. mdpi.com Expression is cell-cycle regulated. nih.gov | Hydrolyzes nuclear dUTP to protect nuclear DNA. mdpi.com |

Consequences of Deoxyuridine Triphosphate Dysregulation on Mitochondrial Genome Stability

The dysregulation of deoxyuridine triphosphate (dUTP) levels within the mitochondria has significant consequences for the stability of the mitochondrial genome. An elevated intramitochondrial dUTP/dTTP ratio, often resulting from impaired de novo thymidylate synthesis due to factors like folate deficiency, leads to the increased misincorporation of uracil into mitochondrial DNA (mtDNA). nih.govbiorxiv.org While mitochondria possess base excision repair (BER) mechanisms to remove uracil, excessive levels of this non-canonical base can overwhelm these repair systems. nih.gov

The persistence of uracil in mtDNA can be mutagenic, leading to G:C to A:T transition mutations during mtDNA replication if the uracil is not excised. nih.gov Furthermore, the repair process itself, if initiated in the context of a continued dUTP imbalance, can be detrimental. The repeated cycles of uracil excision by a uracil-DNA glycosylase, followed by futile attempts at repair that may re-incorporate dUTP, can lead to the generation of single-strand breaks and abasic sites. biorxiv.org This can compromise the structural integrity of the mtDNA molecule.

Deoxyuridine Triphosphate in Genetic Disorders and Disease States

Imbalances in deoxyuridine triphosphate (dUTP) metabolism and the function of dUTPase have been implicated in the pathology of certain genetic disorders and disease states. A notable example is a rare autosomal recessive disorder characterized by bone marrow failure, developmental delay, and diabetes mellitus, which has been linked to mutations in the DUT gene. This condition highlights the critical systemic role of dUTPase in human health.

Furthermore, the dysregulation of dUTP pools is a key factor in the mechanism of action of certain chemotherapeutic agents, particularly those that target thymidylate synthase (TS). Inhibition of TS leads to a depletion of dTTP and a concurrent accumulation of dUTP. This elevated dUTP/dTTP ratio results in the massive incorporation of uracil into the DNA of rapidly dividing cancer cells. The subsequent attempt by the cell to repair this extensive uracil-induced damage through the base excision repair pathway leads to DNA fragmentation and, ultimately, apoptotic cell death. The expression levels of dUTPase in tumors can influence the efficacy of such treatments, with higher levels of the enzyme potentially conferring resistance by mitigating the accumulation of dUTP.

Advanced Research Perspectives on Deoxyuridine Triphosphate

Regulation of Deoxyuridine Triphosphatase Activity

Deoxyuridine triphosphatase (dUTPase) is a critical enzyme that plays a central role in maintaining the integrity of Deoxyribonucleic Acid (DNA) by controlling the intracellular levels of Deoxyuridine triphosphate (dUTP). It catalyzes the hydrolysis of dUTP to Deoxyuridine monophosphate (dUMP) and pyrophosphate. This action serves a dual purpose: it prevents the harmful incorporation of uracil (B121893) into DNA and supplies the precursor, dUMP, for the synthesis of thymidine (B127349) nucleotides. The regulation of dUTPase activity is multifaceted, involving allosteric control, post-translational modifications, and transcriptional regulation to ensure a balanced nucleotide pool for DNA replication and repair.

Allosteric Regulation

Allosteric regulation involves the modulation of a protein's activity through the binding of an effector molecule at a site other than the active site. In the context of dUTPase, research has provided insights into its allosteric behavior, particularly in eukaryotic organisms.

A study focusing on the dUTPase from Drosophila melanogaster revealed that the binding of a nucleotide substrate to the active site induces a conformational change that extends to a distant site on the enzyme. This allosteric communication was observed through differential circular dichroism spectroscopy, which showed that the nucleotide α,β-imino-dUTP, a dUTP analog, binds with similar affinity to both the D. melanogaster and E. coli enzymes. However, the nucleotide provided significant protection against tryptic digestion at a site 20 Å away from the active site exclusively in the eukaryotic enzyme. This finding suggests that nucleotide binding in the active site triggers an allosteric conformational change within the central threefold channel of the homotrimeric enzyme in eukaryotes, a phenomenon not observed in the prokaryotic counterpart. tandfonline.com This induced allosterism in the eukaryotic dUTPase may be linked to differences in the hydropathy of subunit interfaces between the prokaryotic and eukaryotic enzymes. tandfonline.com

Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly impact their function, localization, and stability. For human dUTPase, several PTMs have been identified that regulate its activity and cellular distribution.

Phosphorylation: Phosphorylation is a key PTM that can modulate protein function. Research has shown that human dUTPase can be phosphorylated. One study identified that phosphorylation at Serine 11 can lead to the exclusion of dUTPase from the nucleus. This suggests that the phosphorylation state of dUTPase is a determinant of its subcellular localization, which in turn would affect its ability to regulate nuclear dUTP pools.

Ubiquitination: Ubiquitination, the attachment of ubiquitin to a substrate protein, can signal for its degradation or alter its function. Large-scale proteomic studies have identified that human dUTPase can be ubiquitinated at specific lysine residues, namely Lysine 66 and Lysine 70. While the precise functional consequences of these ubiquitination events are still under investigation, they may play a role in regulating dUTPase protein levels and turnover within the cell.

| Modification | Site | Potential Effect |

|---|---|---|

| Phosphorylation | Serine 11 | Exclusion from the nucleus |

| Ubiquitination | Lysine 66 | Regulation of protein levels/turnover |

| Ubiquitination | Lysine 70 | Regulation of protein levels/turnover |

Transcriptional Regulation

The expression of the gene encoding dUTPase (DUT) is tightly controlled at the transcriptional level by several key regulatory proteins. This regulation ensures that dUTPase levels are appropriate for the cell's metabolic state and in response to cellular stress, such as DNA damage.

Key Transcriptional Regulators of the DUT Gene:

| Regulator | Effect on DUT Expression | Mechanism |

| E2F1 | Enhances | Binds to the DUT promoter, driving its expression, particularly during the S-phase of the cell cycle. |

| Sp1 | Enhances | Binds to the DUT promoter to promote basal and activated transcription. |

| p53 | Inhibits | Binds to the DUT promoter to repress its transcription, especially in response to DNA damage. |

| NF-κB | Putative Enhancement | A potential binding site has been identified in the DUT promoter, suggesting a role in regulating its expression. |

Promoter analysis of the DUT gene has identified binding sites for transcription factors such as E2F and Sp1, which are known to enhance gene expression. aacrjournals.org E2F family members are crucial for the regulation of genes involved in DNA replication, and their binding to the DUT promoter suggests a mechanism for coordinating dUTPase expression with the onset of DNA synthesis.

Conversely, the tumor suppressor protein p53 has been shown to inhibit DUT transcription by binding to its promoter. aacrjournals.org This repression is particularly relevant in the context of DNA damage. For instance, treatment with the DNA-damaging agent oxaliplatin can induce a p53-dependent downregulation of dUTPase. oup.comnih.gov This leads to an increase in intracellular dUTP levels, which can be further enhanced by the addition of fluoropyrimidines, providing a mechanistic basis for the observed synergy between these chemotherapeutic agents. nih.govnih.gov Additionally, a putative binding site for NF-κB has been identified in the DUT promoter, suggesting another layer of transcriptional control. aacrjournals.org

Nucleotide Pool Compartmentalization and Deoxyuridine Triphosphate Availability

The availability of dUTP for incorporation into DNA is not uniform throughout the cell. Evidence suggests that nucleotide pools, including dNTPs, are compartmentalized within different cellular organelles, primarily the nucleus and mitochondria. Both organelles contain their own DNA and require a supply of dNTPs for replication and repair. While the majority of mitochondrial proteins are encoded by nuclear DNA, mitochondria maintain their own genome and the machinery for its replication. nih.govnih.govbroadinstitute.org This necessitates a distinct mitochondrial dNTP pool.

The synthesis of dNTPs largely occurs in the cytoplasm, and they are subsequently imported into the nucleus and mitochondria. The existence of separate dCTP pools for the synthesis of deoxyliponucleotides and DNA further supports the concept of compartmentalization. researchgate.net This separation of nucleotide pools implies that the local concentration and availability of dUTP can vary significantly between the nucleus and mitochondria, and potentially even within sub-nuclear compartments.

Intriguingly, research in yeast has suggested that the dUTP/dTTP ratio may be significantly increased in transcriptionally active chromatin. nih.govnih.gov One hypothesis is that a high local concentration of UTP is necessary to support efficient transcription. This elevated UTP level could, in turn, lead to a higher local concentration of dUTP, making it more available for incorporation into the DNA by replicative polymerases during DNA synthesis or repair. nih.gov These findings point to a dynamic and localized regulation of dUTP availability, which has significant implications for genome stability, particularly in highly transcribed regions.

Role of p53 in Deoxyuridine Triphosphate-Related Deoxyribonucleic Acid Repair and Fidelity

The tumor suppressor protein p53 plays a crucial role as a guardian of the genome by orchestrating cellular responses to DNA damage, including cell cycle arrest, apoptosis, and DNA repair. nih.govyoutube.com Its role extends to the regulation of dUTP levels and the repair of uracil in DNA, thereby maintaining DNA fidelity.

In response to DNA damage, p53 can transcriptionally repress the dUTPase gene. aacrjournals.orgoup.comnih.gov This p53-mediated downregulation of dUTPase leads to an accumulation of intracellular dUTP. aacrjournals.orgnih.gov While this may seem counterintuitive to maintaining genome stability, in the context of certain chemotherapeutic strategies, this increase in dUTP can enhance the cytotoxic effects of drugs that target thymidylate synthesis. aacrjournals.orgnih.govnih.gov The p53-mediated repression of dUTPase may represent a commitment to irreversible cell death for cells with extensive DNA damage. aacrjournals.org

Furthermore, p53 is directly implicated in the regulation of base excision repair (BER), the primary pathway for removing uracil from DNA. p53 has been shown to stimulate BER by interacting with and stimulating the activity of AP endonuclease, a key enzyme in this pathway. nih.gov Therefore, the loss of p53 function could potentially suppress BER, leading to an accumulation of uracil in the DNA. nih.gov Conversely, in certain contexts, the p53-induced phosphatase PPM1D has been shown to interact with and suppress the activity of uracil DNA glycosylase (UNG2), the enzyme that initiates BER by excising uracil. researchgate.net This suggests a complex and context-dependent regulation of uracil-DNA repair by p53.

The interplay between p53, dUTPase expression, and the BER pathway is critical for cellular fate in response to genotoxic stress. In p53-mutant or -deficient cells, which are often resistant to thymidylate synthase inhibitors, depletion of uracil DNA glycosylase can resensitize them to these agents. nih.gov This highlights the importance of the p53-regulated network in managing dUTP-related DNA damage and ensuring genomic fidelity.

Development of Deoxyuridine Triphosphatase Inhibitors for Therapeutic Applications

The enzyme deoxyuridine triphosphatase (dUTPase) plays a critical role in maintaining the integrity of DNA by preventing the incorporation of uracil. It catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and pyrophosphate. This action serves two main purposes: it reduces the intracellular pool of dUTP, minimizing its chances of being mistakenly incorporated into DNA by DNA polymerases, and it provides the precursor dUMP for the synthesis of thymidine triphosphate (dTTP), an essential building block of DNA. aacrjournals.org

In rapidly proliferating cells, such as cancer cells, the demand for DNA synthesis is high, making them particularly vulnerable to disruptions in nucleotide metabolism. mdpi.com The inhibition of dUTPase leads to an accumulation of intracellular dUTP. This excess dUTP can be incorporated into DNA in place of dTTP, triggering a futile cycle of DNA repair by base excision repair (BER) pathways, which can ultimately lead to DNA strand breaks and programmed cell death (apoptosis). aacrjournals.orgresearchgate.net This vulnerability is exploited in the development of dUTPase inhibitors as a therapeutic strategy, particularly in oncology and infectious diseases. aacrjournals.org

Therapeutic Rationale and Strategy

The primary therapeutic strategy for dUTPase inhibitors in cancer treatment is their use in combination with chemotherapeutic agents that target thymidylate synthase (TS). nih.gov TS is the enzyme responsible for converting dUMP to deoxythymidine monophosphate (dTMP), a precursor of dTTP. Inhibitors of TS, such as 5-fluorouracil (5-FU) and pemetrexed, lead to a depletion of dTTP and an accumulation of dUTP. mdpi.com However, the efficacy of these drugs can be limited by the activity of dUTPase, which counteracts the buildup of dUTP. nih.gov

By inhibiting dUTPase, the cytotoxic effects of TS inhibitors can be significantly enhanced. mdpi.com This combination therapy creates a "synthetic lethal" environment where the simultaneous inhibition of both enzymes leads to a substantial increase in dUTP levels, massive uracil incorporation into DNA, and ultimately, enhanced cancer cell death. aacrjournals.orgmdpi.com This approach aims to increase the therapeutic efficacy of existing chemotherapies and overcome mechanisms of drug resistance. nih.gov

Beyond oncology, dUTPase inhibitors also hold promise for the treatment of infectious diseases caused by pathogens like viruses and parasites that rely on their own or the host's dUTPase for replication. aacrjournals.orgresearchgate.net

Prominent Deoxyuridine Triphosphatase Inhibitors in Research

A number of dUTPase inhibitors have been developed and investigated in preclinical and clinical studies. These compounds vary in their chemical structures and inhibitory potencies.

TAS-114 , a potent dUTPase inhibitor, has been the subject of several clinical trials. nih.govnih.gov It has been investigated in combination with other chemotherapy agents like S-1 (a combination of tegafur, gimeracil, and oteracil) and capecitabine in patients with advanced solid tumors, including non-small cell lung cancer and gastric cancer. nih.govnih.gov

Other novel dUTPase inhibitors have been identified through structure-guided drug design. For instance, compounds 4b and 12b have shown significant inhibitory activity against Nocardia seriolae dUTPase (NsdUTPase), suggesting their potential as antibacterial agents. nih.govqub.ac.uk These compounds were developed based on a starting structure, F0414 , which had limited activity against NsdUTPase. nih.gov

The table below summarizes the inhibitory activity of selected dUTPase inhibitors from various research studies. It is important to note that the IC50 values may not be directly comparable across different studies due to variations in experimental conditions.

| Inhibitor | Target dUTPase | Reported IC50 | Therapeutic Area |

|---|---|---|---|

| TAS-114 | Human dUTPase | Potent inhibitor (specific IC50 not consistently reported in provided abstracts) | Oncology |

| Compound 1 | dUTPase | 740 nM | Oncology (Preclinical) |

| Compound 2 | dUTPase | 25 nM | Oncology (Preclinical) |

| F0414 | Nocardia seriolae dUTPase (NsdUTPase) | > 20 µM | Antibacterial (Preclinical) |

| Compound 4b | Nocardia seriolae dUTPase (NsdUTPase) | 0.99 µM | Antibacterial (Preclinical) |

| Compound 8a | Nocardia seriolae dUTPase (NsdUTPase) | 2.61 µM | Antibacterial (Preclinical) |

| Compound 12b | Nocardia seriolae dUTPase (NsdUTPase) | 0.70 µM | Antibacterial (Preclinical) |

Preclinical and Clinical Research Findings

Extensive preclinical research has demonstrated the synergistic effects of dUTPase inhibitors with various chemotherapeutic agents. Studies in non-small cell lung cancer (NSCLC) cell lines have shown that silencing dUTPase significantly sensitizes these cells to the growth-inhibitory effects of fluorodeoxyuridine (FUdR) and pemetrexed. aacrjournals.org This sensitization is accompanied by a significant increase in intracellular dUTP pools and enhanced apoptosis. aacrjournals.org

In colorectal cancer cells, pharmacological inhibition of dUTPase has been shown to augment the replication defects and toxicity induced by 5-FU. mdpi.com This highlights the critical role of dUTP accumulation in the therapeutic efficacy of this combination. mdpi.com

The table below summarizes key findings from selected preclinical and clinical studies on dUTPase inhibitors.

| Study Type | dUTPase Inhibitor | Combination Agent(s) | Cancer/Disease Model | Key Findings |

|---|---|---|---|---|

| Preclinical (in vitro) | dUTPase silencing (siRNA) | FUdR, Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) cell lines | Significantly sensitized NSCLC cells to growth inhibition; increased dUTP pools and apoptosis. aacrjournals.org |

| Preclinical (in vitro) | Compound 1, Compound 2 | 5-Fluorouracil (5-FU) | Colorectal cancer cells | Inhibition of dUTPase significantly increased the cytotoxicity of 5-FU. mdpi.com |

| Clinical Trial (Phase 1) | TAS-114 | S-1 | Advanced solid tumors | Combination showed tolerable safety and potential efficacy. nih.gov |

| Clinical Trial (Phase 2) | TAS-114 | S-1 | Advanced Non-Small Cell Lung Cancer (NSCLC) | Did not significantly improve progression-free survival compared to S-1 alone, but showed a higher overall response rate. nih.gov |

| Preclinical (in vitro) | Compounds 4b, 12b | None | Nocardia seriolae | Demonstrated potent anti-Nocardia activity with low cytotoxicity to human cells. nih.govqub.ac.uk |

Methodological Approaches in Deoxyuridine Triphosphate Research

In Vitro Studies of Deoxyuridine Triphosphate Incorporation by Deoxyribonucleic Acid Polymerases

In vitro studies are crucial for dissecting the fundamental interactions between dUTP and DNA polymerases. These experiments allow for the precise control of reaction components, enabling detailed kinetic analysis of dUTP incorporation.

Early studies demonstrated that DNA polymerases α and β from calf thymus can utilize dUTP as a substrate for DNA synthesis, incorporating deoxyuridylate in place of deoxythymidylate. The rate of this incorporation was found to be variable, ranging from 50% to 160% of the rate for deoxythymidylate, depending on the specific polymerase and the template-primer used. Notably, the apparent Michaelis constant (Km) values for dUTP were very similar to those for dTTP, suggesting a comparable binding affinity to the polymerase active site nih.gov.

Porcine liver DNA polymerase gamma also shows a preference for incorporating dTMP over dUMP. While the polymerization rate was only slightly faster with dTTP at saturating concentrations, competition experiments with equal molar concentrations of dTTP and dUTP revealed an approximately three-fold higher incorporation of thymine residues compared to uracil (B121893) residues. This discrimination against dUMP incorporation is consistent with a lower Km for dTTP (0.4 µM) compared to dUTP (1.1 µM), while the maximum reaction velocity (Vmax) for both nucleotides was very similar nih.gov.

The efficiency of incorporating modified dUTP analogs is also highly dependent on the specific DNA polymerase. Studies comparing various polymerases, including Taq and Vent exo- polymerases, have shown that no single enzyme is universally superior at incorporating all analogs. For instance, Taq polymerase is more efficient at incorporating AMCA, TMR, and Rhodamine Green-labeled dUTP, whereas Vent exo- polymerase is better at incorporating fluorescein dUTP tandfonline.com. The incorporation of these analogs is influenced by the fluorophore, the linker connecting it to the nucleotide, and the attachment position tandfonline.comtandfonline.com.

In the context of the Polymerase Chain Reaction (PCR), the accumulation of dUTP, primarily through the deamination of dCTP at high temperatures, can be inhibitory, especially for archaeal DNA polymerases like Pyrococcus furiosus (Pfu) DNA polymerase pnas.orgpnas.org. Even minute concentrations of dUTP (as low as 0.02 µM) can significantly reduce the yield of long PCR products pnas.orgpnas.org. The addition of a thermostable dUTPase from Pfu can enhance PCR amplification by hydrolyzing dUTP and preventing its incorporation, thereby avoiding the inhibitory effects on the polymerase pnas.orgpnas.org.

Pre-steady-state kinetic analyses provide a more detailed view of the nucleotide incorporation mechanism. For human DNA polymerase η, these studies have revealed a rapid rate of nucleotide incorporation but a lower binding affinity for the incoming nucleotide compared to the yeast enzyme nih.gov. This kinetic difference may serve as a regulatory mechanism, keeping the polymerase relatively inactive until cellular deoxynucleoside triphosphate concentrations are elevated, such as during DNA damage response nih.gov.

Table 1: Kinetic Parameters of dUTP and dTTP Incorporation by Porcine Liver DNA Polymerase Gamma

| Nucleotide | Km (µM) | Relative Vmax |

|---|---|---|

| dTTP | 0.4 | ~1.0 |

| dUTP | 1.1 | ~1.0 |

Genetic Manipulation Models (e.g., dUTPase Mutants, dCMP Deaminase Deletion)

Genetic manipulation models are indispensable tools for studying the in vivo consequences of altered dUTP metabolism. By deleting or mutating genes involved in the synthesis and degradation of dUTP, researchers can create cellular or organismal models that exhibit increased levels of uracil in their DNA.

A key enzyme in controlling cellular dUTP levels is dUTP pyrophosphatase (dUTPase), which catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate patsnap.comresearchgate.netstorkapp.me. This action serves two main purposes: it prevents the incorporation of uracil into DNA and provides the precursor for thymidylate synthesis patsnap.com. Inactivation of the dut gene, which encodes dUTPase, leads to an accumulation of dUTP and subsequent misincorporation of uracil into the genome patsnap.com.

Escherichia coli strains with mutations in both the dut gene and the ung gene (encoding uracil-DNA glycosylase, the enzyme that removes uracil from DNA) are frequently used models. For example, the CJ236 (dut-1, ung-1) strain accumulates a high level of uracil in its DNA, with measurements showing 3000–8000 uracil residues per million nucleotides nih.govoup.comcore.ac.uk. Similarly, BL21(DE3) ung-151 strains are also utilized to study the effects of uracil in DNA oup.comcore.ac.ukoup.com.

Studies in mouse embryonic fibroblast (MEF) cells with a knockout of the ung gene have also been instrumental in understanding uracil-DNA metabolism oup.com. These models, often used in conjunction with inhibitors of thymidylate synthase like 5-fluoro-2'-deoxyuridine (5FdUR), allow for the investigation of uracil accumulation and its downstream effects nih.govoup.com. For instance, in an E. coli ung dug double mutant, supplementation with 5-fluoro-2'-deoxyuridine led to a significant increase in uracil levels in the DNA nih.gov.

The bifunctional dCTP deaminase and dUTPase from Methanococcus jannaschii provides another interesting model system. This enzyme harbors both activities, converting dCTP to dUTP and then dUTP to dUMP, and is subject to feedback inhibition by dTTP nih.gov. Structural and functional studies of such enzymes offer insights into the evolution and regulation of nucleotide metabolism.

Recent research has also identified a monogenic syndrome in humans characterized by early-onset diabetes and bone marrow failure, caused by a homozygous missense mutation in the DUT gene. This finding underscores the critical role of dUTPase in maintaining DNA integrity and cellular health researchgate.net. Silencing of DUT in pancreatic β-cells has been shown to induce apoptosis, highlighting the importance of controlled dUTP metabolism for cell viability researchgate.net.

Table 2: Uracil Content in Genomic DNA of E. coli Strains with Genetic Manipulations

| Strain | Genotype | Uracil Residues per 10^6 Nucleotides |

|---|---|---|

| JM105 | ung+ dug+ | Limit of detection |

| JM105 | ung- dug+ | 19 - 31 |

| CY11 | ung- dug- | 23 - 33 |

| CJ236 | dut-1 ung-1 | 3000 - 8000 |

Use of Modified Deoxyuridine Triphosphate for Deoxyribonucleic Acid Labeling and Detection (e.g., Digoxigenin-11-dUTP)

Modified dUTP analogs are widely used in molecular biology for the non-radioactive labeling of DNA. These labeled nucleotides can be incorporated into DNA during enzymatic synthesis, allowing for subsequent detection in a variety of applications.